Cas no 18103-90-7 (1,2,5-Trimethylpiperidin-4-amine)

1,2,5-Trimethylpiperidin-4-amine is a substituted piperidine derivative characterized by its tertiary amine functionality and stereochemical complexity. This compound is of interest in pharmaceutical and agrochemical research due to its structural rigidity and potential as a chiral building block. The presence of three methyl groups enhances steric hindrance, which may influence selectivity in synthetic applications. Its amine group offers reactivity for further derivatization, making it a versatile intermediate in the synthesis of biologically active molecules. The compound's stability under standard conditions and well-defined stereochemistry contribute to its utility in asymmetric synthesis and medicinal chemistry studies. Proper handling and storage are recommended due to its amine reactivity.
1,2,5-Trimethylpiperidin-4-amine structure
18103-90-7 structure
商品名:1,2,5-Trimethylpiperidin-4-amine
CAS番号:18103-90-7
MF:C8H18N2
メガワット:142.241921901703
CID:2783319

1,2,5-Trimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1,2,5-trimethylpiperidin-4-amine
    • 1,2,5-Trimethyl-4-piperidinamine
    • 1,2,5-trimethyl-4-aminopiperidine
    • SB42678
    • 1,2,5-Trimethylpiperidin-4-amine
    • インチ: 1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3
    • InChIKey: QDZDLPPKTNOOAE-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CC(C)C(CC1C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 114
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 29.3

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 163.6±8.0 °C at 760 mmHg
  • フラッシュポイント: 54.6±13.6 °C
  • じょうきあつ: 2.0±0.3 mmHg at 25°C

1,2,5-Trimethylpiperidin-4-amine セキュリティ情報

1,2,5-Trimethylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B587580-250mg
1,2,5-trimethylpiperidin-4-amine
18103-90-7
250mg
$ 365.00 2022-06-07
Chemenu
CM408225-1g
1,2,5-trimethylpiperidin-4-amine
18103-90-7 95%+
1g
$329 2022-09-01
Enamine
EN300-69930-0.05g
1,2,5-trimethylpiperidin-4-amine
18103-90-7
0.05g
$285.0 2023-05-20
Enamine
EN300-69930-5.0g
1,2,5-trimethylpiperidin-4-amine
18103-90-7
5g
$3562.0 2023-05-20
Enamine
EN300-69930-10.0g
1,2,5-trimethylpiperidin-4-amine
18103-90-7
10g
$5283.0 2023-05-20
1PlusChem
1P00232Z-10g
4-Piperidinamine, 1,2,5-trimethyl-
18103-90-7 90%
10g
$6592.00 2023-12-20
TRC
B587580-25mg
1,2,5-trimethylpiperidin-4-amine
18103-90-7
25mg
$ 70.00 2022-06-07
TRC
B587580-50mg
1,2,5-trimethylpiperidin-4-amine
18103-90-7
50mg
$ 95.00 2022-06-07
Enamine
EN300-69930-0.25g
1,2,5-trimethylpiperidin-4-amine
18103-90-7
0.25g
$607.0 2023-05-20
Enamine
EN300-69930-0.5g
1,2,5-trimethylpiperidin-4-amine
18103-90-7
0.5g
$959.0 2023-05-20

1,2,5-Trimethylpiperidin-4-amine 関連文献

1,2,5-Trimethylpiperidin-4-amineに関する追加情報

Professional Introduction to 1,2,5-Trimethylpiperidin-4-amine (CAS No. 18103-90-7)

1,2,5-Trimethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 18103-90-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The presence of multiple methyl substituents at the 1, 2, and 5 positions, along with an amine group at the 4-position, imparts unique chemical and pharmacological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 1,2,5-Trimethylpiperidin-4-amine contributes to its versatility as a building block in drug discovery. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with biological targets, while the methyl groups enhance lipophilicity and influence metabolic stability. These features are particularly relevant in the development of central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is often required.

Recent advancements in medicinal chemistry have highlighted the utility of 1,2,5-Trimethylpiperidin-4-amine in the design of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of compounds with potential antidepressant and antipsychotic activities. The amine functionality at the 4-position allows for further derivatization, enabling chemists to explore diverse chemical spaces and optimize pharmacokinetic profiles.

In addition to its applications in CNS drug development, 1,2,5-Trimethylpiperidin-4-amine has been investigated for its potential in other therapeutic areas. Research suggests that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making it a promising candidate for further exploration in chronic pain management. The structural motif is also being explored in antiviral and anticancer research, where modulating interactions with biological macromolecules is crucial for therapeutic efficacy.

The synthesis of 1,2,5-Trimethylpiperidin-4-amine typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Nucleophilic substitution reactions or reductive amination strategies are commonly employed to introduce the methyl groups and the amine functionality at the desired positions. Advances in synthetic methodologies have improved both yield and purity, facilitating its use in high-throughput screening and library synthesis programs.

From a computational chemistry perspective, 1,2,5-Trimethylpiperidin-4-amine has been studied to understand its molecular interactions with target proteins. Molecular docking simulations have revealed that this compound can bind to receptors such as serotonin transporters and dopamine receptors with high affinity. These findings align with its observed pharmacological effects and provide insights into potential mechanisms of action.

The pharmacokinetic properties of 1,2,5-Trimethylpiperidin-4-amine are also of interest. In vitro studies have indicated moderate solubility in water and good permeability across lipid bilayers, suggesting potential oral bioavailability. However, further research is needed to evaluate metabolic stability and excretion pathways to optimize dosing regimens and minimize side effects.

Regulatory considerations play a critical role in the development of compounds like 1,2,5-Trimethylpiperidin-4-amine. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production. Additionally, preclinical studies are essential to assess toxicity and efficacy before human trials can commence. The growing interest in this compound underscores its importance as a scaffold for future drug candidates.

The future direction of research on 1,2,5-Trimethylpiperidin-4-amine is likely to focus on expanding its applications through structure-based drug design. By leveraging computational tools and experimental data,scientists aim to develop analogs with enhanced potency、selectivity,and reduced adverse effects。Collaborative efforts between academia and industry will be crucial in translating these findings into clinical reality.

In conclusion,1,2,5-Trimethyl-piperidin -4-amine (CAS No.18103 -90 -7) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules,with potential applications spanning multiple therapeutic areas。 As research continues to uncover new possibilities,this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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